N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide is a chemical compound with a unique structure that has garnered attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylacetic acid derivatives, while reduction may produce naphthalen-1-ylacetamide derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological targets, including receptor proteins.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as receptor proteins. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This interaction can lead to a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
- N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of the indole and naphthalene moieties. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-16-12-20-13-17(10-11-22(20)25(16)2)15-24-23(26)14-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOUEKWDHFGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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